molecular formula C20H19N3O3S B2990456 2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide CAS No. 900007-14-9

2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

Cat. No. B2990456
CAS RN: 900007-14-9
M. Wt: 381.45
InChI Key: NIJAKPRHCYUTSB-UHFFFAOYSA-N
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Description

The compound “2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide” is an organic compound containing functional groups like amide, sulfanyl, and methoxy groups . It also contains a pyrazinone ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy . These techniques can provide information about the types of atoms in the compound, their connectivity, and functional groups .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. Predictive tools can provide estimates based on the structure of the compound .

Scientific Research Applications

Computational and Pharmacological Potentials

Studies on heterocyclic compounds similar to 2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide have focused on their computational and pharmacological evaluation. For instance, derivatives of 1,3,4-oxadiazole and pyrazoles have been computationally modeled and pharmacologically assessed for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds exhibit binding and inhibitory effects against various biological targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), indicating their potential for developing new therapeutic agents (Faheem, 2018).

Antioxidant Activities

The antioxidant activities of pyrazole-acetamide derivatives have been explored, revealing their potential for combating oxidative stress-related diseases. Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives exhibited significant in vitro antioxidant activity, demonstrating their relevance in medicinal chemistry for developing antioxidant therapies (Chkirate et al., 2019).

Antimicrobial and Anticancer Activities

Several studies have synthesized and evaluated the antimicrobial and anticancer activities of compounds bearing the sulfanyl acetamide moiety. These studies focus on developing novel heterocyclic compounds with potential use as antimicrobial agents against a range of bacterial and fungal pathogens. Furthermore, some derivatives have shown promising anticancer activity against various cancer cell lines, highlighting the potential of these compounds in cancer research and therapy development (Darwish et al., 2014).

Enzyme Inhibitory Properties

Compounds structurally related to 2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide have been investigated for their enzyme inhibitory properties. These studies aim to evaluate the inhibitory potential against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. The results indicate potential applications in designing enzyme inhibitors that could serve as therapeutic agents for diseases associated with enzymatic dysregulation (Virk et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific studies, it’s impossible to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicology studies. Without these studies, it’s hard to predict the safety and hazards associated with this compound .

properties

IUPAC Name

2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14-7-3-4-8-15(14)22-18(24)13-27-19-20(25)23(12-11-21-19)16-9-5-6-10-17(16)26-2/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJAKPRHCYUTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

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